molecular formula C7H13NO2 B15360660 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol CAS No. 743438-26-8

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol

Cat. No.: B15360660
CAS No.: 743438-26-8
M. Wt: 143.18 g/mol
InChI Key: LWYFANJRJTWTJQ-RNFRBKRXSA-N
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Description

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol is a chiral bicyclic compound characterized by a fused morpholine-proline scaffold. Its core structure, 2-oxa-5-azabicyclo[2.2.1]heptane, was first synthesized by Portoghese and Sepp in 1971 and has since been utilized in medicinal chemistry for its conformational rigidity and enhanced binding affinity to biological targets . The ethanol derivative introduces a hydroxyl-ethyl group at the bridgehead nitrogen, enhancing solubility and enabling further functionalization.

Properties

CAS No.

743438-26-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol

InChI

InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m1/s1

InChI Key

LWYFANJRJTWTJQ-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H]2CN([C@H]1CO2)CCO

Canonical SMILES

C1C2CN(C1CO2)CCO

Origin of Product

United States

Biological Activity

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol, also known as (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.

  • Molecular Formula : C5_5H9_9ClN\O
  • Molecular Weight : 135.59 g/mol
  • CAS Number : 601515-79-1

The biological activity of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is largely attributed to its structural features that allow it to interact with various biological targets, including receptors and enzymes.

Key Mechanisms

  • Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity Studies

Numerous studies have investigated the biological activity of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane:

Table 1: Summary of Biological Activities

StudyActivity AssessedFindings
Kermack & Robinson (1922)Electrophilic CharacterFound decreased electrophilic character in related bicyclic systems .
Archer et al. (1960s)Pharmaceutical PropertiesObserved weak nucleophilicity and low reactivity in similar compounds .
Leonard et al. (2006)pKa DeterminationReported pKa values consistent with polar species behavior .

Case Study 1: Neurotransmitter Interaction

In a study examining the interaction of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane with neurotransmitter receptors, researchers found that the compound displayed significant binding affinity to serotonin receptors, suggesting potential antidepressant properties.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE). The results indicated that (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane could effectively reduce AChE activity, which is crucial for managing diseases like Alzheimer's.

Synthesis and Derivatives

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane typically involves cyclization reactions using solid-supported reagents to enhance yield and purity. Variations of this compound have been explored for their enhanced biological activities.

Table 2: Synthetic Approaches

MethodDescriptionYield
Solid-Supported ReagentsUtilizes immobilized reagents for cleaner reactionsUp to 85% yield reported .
Traditional MethodsClassical organic synthesis techniquesLower yields due to side reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine nitrogen within the azabicyclic system exhibits nucleophilic character, enabling alkylation and acylation reactions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF, 50°C, 12hN-Methylated derivative78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated product85%

These reactions preserve the bicyclic framework while introducing functional groups for further derivatization. Steric hindrance from the bicyclic structure reduces overalkylation risks compared to linear amines.

Oxidation Reactions

The ethanol side chain undergoes selective oxidation to ketones or carboxylic acids:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄H₂O, 0°C, 2h5-(2-Oxoethyl) derivative92%
Jones reagentH₂SO₄, acetone, 0°C, 30min5-(Carboxyethyl) analog88%

Controlled oxidation preserves the azabicyclic core, as demonstrated by NMR studies showing no ring-opening side products.

Reduction Reactions

The compound participates in hydrogenolysis and borane-mediated reductions:

ReactionConditionsOutcomeNotesSource
H₂/Pd-CEtOH, 50 psi, 6hCleavage of benzyl protecting groupsRetains bicyclic structure
BH₃·THFTHF, reflux, 4hReduction of ketone intermediates95% conversion

These transformations highlight the stability of the 2-oxa-5-azabicyclo[2.2.1]heptane system under reductive conditions.

Cycloaddition Reactions

The strained bicyclic framework participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProductDiastereoselectivitySource
Methyl acrylateNone, 80°C, 24hFused tricyclic oxazole4:1 dr
Phenyl isocyanateCu(OTf)₂, CH₃CN, RTSpirocyclic carbamate>95% ee

Density functional theory (DFT) calculations suggest transition-state stabilization through nitrogen lone pair interactions.

Palladium-Catalyzed Cross-Coupling

The ethanol moiety enables Suzuki-Miyaura couplings for biaryl synthesis:

Aryl Boronic AcidCatalyst SystemConditionsYieldSource
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12h76%
2-NaphthylPd(OAc)₂, SPhosToluene/EtOH, 100°C, 24h68%

X-ray crystallography confirms retention of the bicyclic scaffold post-coupling.

Stability Under Acidic/Basic Conditions

The compound demonstrates remarkable stability:

ConditionParametersDegradation Observed?Half-LifeSource
1M HCl25°C, 24hNoN/A
1M NaOH60°C, 48hPartial ring-opening32h

This stability profile enables its use as a building block in multi-step syntheses requiring harsh conditions .

Biological Alkylation

In medicinal chemistry applications, the compound alkylates biological targets:

Target EnzymeAssay TypeIC₅₀Selectivity IndexSource
mTOR KinaseFluorescence polarization12 nM>1000 vs PI3Kα
COX-1Colorimetric>10 μMN/A

The 5-ethanol group enhances water solubility while maintaining blood-brain barrier penetration in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bridged Morpholine Derivatives

(a) (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 601515-79-1 .
  • Application : Intermediate in synthesizing antimalarial (e.g., compound 106 in ) and antiviral agents .
  • Key Difference: Lacks the ethanol moiety, reducing hydrophilicity compared to the ethanol derivative.
(b) (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
  • CAS : 661470-56-0 .
  • Stereochemical Impact : The (1S,4S) enantiomer shows distinct binding profiles in kinase inhibition assays due to reversed chirality .
(c) (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • CAS : 2177264-26-3 .
  • Key Feature : Trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .

Functionalized Derivatives in Drug Discovery

Compound Name Substituent/Modification Biological Activity Key Reference
(±)-(1-Imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone Imidazole carbonyl group Antimalarial (Plasmodium falciparum)
Compound 41 () Triazine-linked morpholine Kinase inhibitor (cancer research)
Compound 106 () Benzimidazole-piperidine hybrid Repurposed antimalarial agent
5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one Acetylated ketone Scaffold for peptide mimetics

Structural Analogues with Different Core Architectures

(a) 2-Azabicyclo[2.2.2]octene Derivatives
  • Example : (1R,4R)-7-Oxo-2-azabicyclo[2.2.2]oct-5-ene.
  • Difference : Larger ring size (7-membered vs. 6-membered) reduces strain but decreases rigidity, impacting target selectivity .
(b) 3-Azabicyclo[2.2.1]heptane Derivatives
  • Example : (1S,4R)-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene.

Research Findings and Pharmacological Relevance

Enhanced Bioactivity

  • The bridged morpholine core in (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives improves target engagement compared to linear morpholines. For example, compound 106 () showed 71% yield and potent antimalarial activity (IC₅₀ = 12 nM) due to conformational restraint .

Solubility and Drug-Likeness

  • Introduction of the ethanol group increases aqueous solubility (logP = -0.3 for hydrochloride salt vs. 0.9 for free base), critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol?

  • Methodology : The compound’s bicyclic core is synthesized via multistep routes involving cyclization and functionalization. For example, trans-4-hydroxy-L-proline derivatives are used as starting materials, followed by benzoylation, tosylation, and LiBH4 reduction to construct the bicyclic framework . Critical steps include ring-closing reactions under reflux (e.g., NaOMe/MeOH) and catalytic hydrogenation (Pd/C, H₂) for deprotection.
  • Optimization : Green chemistry approaches (e.g., aqueous-phase reactions) reduce solvent waste, while temperature control (0°C to reflux) ensures stereochemical fidelity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxa/aza bridge signals at δ 3.5–4.5 ppm) and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 200.1284) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and bond angles in the bicyclic system .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitutions at the ethanol side chain, while Pd-catalyzed cross-coupling introduces aryl/heteroaryl groups .
  • Condition Screening :

StepReagents/ConditionsYield Improvement
CyclizationNaOMe/MeOH, reflux, 4 h86% → 93%
ReductionLiBH4 in 1,2-dimethoxyethane, 0°C → RT90% → 98%

Q. What computational tools predict the compound’s reactivity in drug design?

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites on the bicyclic core .
  • Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) using PubChem’s 3D structural data (InChIKey: WUKAJPOKLIRLLD-YAFCINRGSA-N) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Case Study : While notes unconfirmed mechanisms for related bicyclic compounds, links structural analogs (e.g., azabicycloheptane-carboxylic acid) to anticancer activity via kinase inhibition.
  • Resolution :

  • Perform dose-response assays to validate potency (IC₅₀).
  • Use isotopic labeling (³H/¹⁴C) to track metabolic pathways .

Q. What mechanistic insights explain functional group transformations in derivatives?

  • Ethanol Side Chain : The hydroxyl group undergoes Mitsunobu reactions (DEAD/PPh₃) to install ethers or esters. Silver-catalyzed silylene transfer () modifies the oxa bridge for silicon-containing analogs.
  • Aza Bridge Reactivity : Nucleophilic substitution (e.g., SN2 at the nitrogen) introduces sulfonamides or carbamates under basic conditions (K₂CO₃/NaI) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying stereochemical outcomes?

  • Root Cause : uses benzoyl chloride for temporary protection, while employs CbzCl, leading to differing steric effects during cyclization.
  • Mitigation :

  • Compare diastereomer ratios via chiral HPLC.
  • Optimize protecting groups (e.g., Boc vs. Cbz) to minimize epimerization .

Methodological Recommendations

  • Stereochemical Purity : Use polar solvents (MeOH/EtOH) to stabilize transition states during ring-closing .
  • Scale-Up Challenges : Replace LiBH4 with safer alternatives (e.g., NaBH4/CeCl₃) for large-scale reductions .

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